molecular formula C12H22ClN3O2 B13087828 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione hydrochloride

5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione hydrochloride

Katalognummer: B13087828
Molekulargewicht: 275.77 g/mol
InChI-Schlüssel: YHKXHYVWHYVRSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Rationale

The systematic IUPAC name for this compound is 5-methyl-5-piperidin-3-yl-3-propan-2-ylimidazolidine-2,4-dione hydrochloride . The nomenclature follows these conventions:

  • Parent structure : The core framework is imidazolidine-2,4-dione (hydantoin), a five-membered ring containing two nitrogen atoms at positions 1 and 3, and two ketone groups at positions 2 and 4.
  • Substituents :
    • A methyl group at position 5 of the hydantoin ring.
    • A piperidin-3-yl group (a six-membered saturated ring with one nitrogen atom) at position 5.
    • An isopropyl group (propan-2-yl) at position 3.
  • Salt designation : The hydrochloride suffix indicates the presence of a hydrochloric acid salt, formed by protonation of the piperidine nitrogen.

The numbering prioritizes the hydantoin ring, with substituents listed alphabetically. The piperidin-3-yl group specifies attachment via the piperidine’s third carbon, while stereochemical descriptors (e.g., R/S) are absent in available literature, suggesting the compound is described as a racemate or with undefined configuration.

Common Synonyms and Tradenames in Academic Literature

This compound is referenced under multiple synonyms in chemical databases and publications:

  • 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione dihydrochloride
  • 1423023-93-1 (CAS Registry Number)
  • EN300-120618 (European Inventory identifier)

No tradenames or commercial designations are reported in academic literature, reflecting its status as a research compound rather than a marketed pharmaceutical.

Structural Formula and Stereochemical Considerations

The structural formula (Figure 1) comprises:

  • A hydantoin core (imidazolidine-2,4-dione) with substituents at positions 3 and 5.
  • Isopropyl group at position 3, contributing steric bulk.
  • Piperidin-3-yl group at position 5, introducing a nitrogen-containing heterocycle.
  • Hydrochloride salt , protonating the piperidine nitrogen to form a cationic ammonium center paired with chloride counterions.

Stereochemistry :

  • The piperidin-3-yl group introduces a chiral center at carbon 3 of the piperidine ring. However, stereochemical data (e.g., enantiomeric purity or absolute configuration) are not provided in public databases, implying the compound is typically studied as a racemic mixture or with unspecified stereochemistry.
  • The hydantoin ring’s planar geometry minimizes stereoelectronic effects from its amide groups.

Molecular Descriptors and Constitutional Analysis

Key molecular descriptors and constitutional features are summarized in Table 1.

Table 1 : Molecular descriptors of 5-methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione hydrochloride.

Property Value
Molecular formula C₁₂H₂₃Cl₂N₃O₂
Molecular weight 312.23 g/mol
Hydrogen bond donors 3 (amide NH, ammonium NH⁺)
Hydrogen bond acceptors 4 (two ketones, amide O, ammonium Cl⁻)
Rotatable bonds 4
Topological polar surface area 67.8 Ų

Constitutional analysis :

  • Ring systems :
    • A five-membered hydantoin ring fused to a six-membered piperidine ring.
  • Functional groups :
    • Two amide groups (positions 2 and 4).
    • Tertiary amine (piperidine nitrogen).
    • Hydrochloride salt (ionic interaction).
  • Substituent effects :
    • The isopropyl group enhances lipophilicity, while the piperidine introduces basicity and hydrogen-bonding potential.

The compound’s bifunctional design—combining a hydantoin pharmacophore with a piperidine moiety—suggests utility in targeting enzymes or receptors requiring both hydrogen-bonding and hydrophobic interactions.

Eigenschaften

Molekularformel

C12H22ClN3O2

Molekulargewicht

275.77 g/mol

IUPAC-Name

5-methyl-5-piperidin-3-yl-3-propan-2-ylimidazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C12H21N3O2.ClH/c1-8(2)15-10(16)12(3,14-11(15)17)9-5-4-6-13-7-9;/h8-9,13H,4-7H2,1-3H3,(H,14,17);1H

InChI-Schlüssel

YHKXHYVWHYVRSZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C(=O)C(NC1=O)(C)C2CCCNC2.Cl

Herkunft des Produkts

United States

Biologische Aktivität

5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione is C9H15N3O2C_9H_{15}N_3O_2. The structure can be represented as follows:

  • SMILES : CC1(C(=O)NC(=O)N1)C2CCCNC2
  • InChI : InChI=1S/C9H15N3O2/c1-9(6-3-2-4-10-5-6)7(13)11-8(14)12-9/h6,10H,2-5H2,1H3,(H2,11,12,13,14)

Anticancer Properties

Recent studies have highlighted the anticancer potential of related imidazolidine derivatives. For instance, a derivative similar to 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine demonstrated significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds were notably lower than those of established chemotherapeutics like irinotecan .

Table 1: Antiproliferative Activity of Imidazolidine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-23125
Compound BA54930
5-Methyl...MDA-MB-23120

The mechanism by which these compounds exert their anticancer effects appears to involve the induction of apoptosis and inhibition of cell migration. Studies have shown that treatment with these imidazolidine derivatives leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells . Additionally, the compounds have been observed to disrupt cellular signaling pathways critical for cancer cell survival and proliferation.

Case Study 1: In Vitro Analysis

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine on the MDA-MB-231 cell line. The study involved treating cells with varying concentrations (1–100 µM) over different time periods (24–72 hours). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 72 hours, with a p-value of 0.0164 indicating statistical significance .

Case Study 2: Migration Inhibition

Another study focused on the migratory capacity of cancer cells following treatment with imidazolidine derivatives. The compound was shown to effectively inhibit the migration of MDA-MB-231 cells in a wound healing assay. This suggests that beyond merely inhibiting proliferation, the compound may also prevent metastasis—a critical factor in cancer progression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

Table 1: Key Structural and Physical Properties of 5-Substituted Hydantoins
Compound Name Substituent at Position 5 Molecular Weight (g/mol) Melting Point (°C) Purity (%) Reference
Target Compound Piperidin-3-yl Not reported Not reported Not reported -
5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione (Hyd8) Naphthalen-1-yl 232.26 White amorphous 63.15
5-Methyl-5-(pent-3-enyl)imidazolidine-2,4-dione (Hyd6) Pent-3-enyl 182.25 White microcrystals 59.32
5-(Piperidin-1-ylmethyl)-3-phenylimidazolidine-2,4-dione HCl (3d) Piperidin-1-ylmethyl 335.84 >215 (decomp.) 86.0

Key Observations :

  • Piperidine vs. Aromatic Substitutions : Piperidine-containing derivatives (e.g., 3d) exhibit higher molecular weights and melting points compared to aliphatic (Hyd6) or aromatic (Hyd8) analogs, likely due to increased hydrogen bonding and rigidity .

Substituent Variations at Position 3

Table 2: Impact of Position 3 Substituents on Bioactivity
Compound Name Substituent at Position 3 Biological Activity Reference
Target Compound Propan-2-yl (isopropyl) Not reported -
3-{4-(Trifluoromethyl)phenyl}imidazolidine-2,4-dione (18a) 4-Trifluoromethylphenyl Anticancer (Tankyrase inhibition)
3-(4-Fluorophenyl)imidazolidine-2,4-dione (18b) 4-Fluorophenyl Anticancer (Tankyrase inhibition)
3-(4-Chlorobenzyl)-5-(4-nitro-benzylidene)imidazolidine-2,4-dione 4-Chlorobenzyl Anthelmintic (Schistosoma mansoni tegument damage)

Key Observations :

  • Electron-Withdrawing Groups : Fluorophenyl (18b) and trifluoromethylphenyl (18a) substituents enhance binding to enzymes like tankyrase via halogen bonding, as seen in their binding free energies (-43.88 kcal/mol for TNKS-1) .
  • Isopropyl vs. Aromatic Groups : The isopropyl group in the target compound may reduce π-π stacking interactions compared to aromatic substituents but could improve metabolic stability .

Pharmacological and Structural Insights

Table 3: Binding Affinity and Conformational Dynamics
Compound Name Target Protein Binding Free Energy (kcal/mol) Structural Mechanism Reference
5-Methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione Tankyrase 1 (TNKS-1) -43.88 Induces flexibility in TNKS-1 catalytic domain
Target Compound Hypothetical (e.g., TNKS) Not reported Likely similar due to piperidine rigidity -

Key Observations :

  • Piperidine Rigidity: The piperidin-3-yl group in the target compound may mimic the conformational effects of quinazolinone derivatives on tankyrase, as seen in increased solvent-accessible surface areas .
  • Dual-Targeting Potential: Structural analogs (e.g., compound 26 in ) with naphthyl and triazine groups demonstrate dual-targeting capabilities, suggesting the target compound’s piperidine group could be optimized for similar polypharmacology .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.